[6-(Pyridin-2-yl)pyridin-3-yl]methanol
Overview
Description
[6-(Pyridin-2-yl)pyridin-3-yl]methanol: is an organic compound that belongs to the class of bipyridine derivatives It is characterized by the presence of two pyridine rings connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pyridin-2-yl)pyridin-3-yl]methanol typically involves the reaction of 2-bromopyridine with 3-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting bipyridine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Pyridin-2-yl)pyridin-3-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydroxide.
Major Products:
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: [6-(Pyridin-2-yl)pyridin-3-yl]methanol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with metal ions makes it a candidate for developing metalloprotein inhibitors .
Medicine: The compound’s derivatives are explored for their antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit significant inhibitory effects on bacterial growth and cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of [6-(Pyridin-2-yl)pyridin-3-yl]methanol involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can inhibit the activity of metalloproteins by blocking their active sites. Additionally, the compound’s ability to form stable complexes with transition metals is exploited in catalysis, where it facilitates various chemical transformations .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
6,6’-Dimethyl-2,2’-bipyridine: A substituted bipyridine with enhanced solubility and stability.
Uniqueness: [6-(Pyridin-2-yl)pyridin-3-yl]methanol is unique due to the presence of the methanol group, which provides additional functionalization possibilities.
Properties
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-7,14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVCGLBJJJDAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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